REACTION_CXSMILES
|
[N+:1]([C:4]1[NH:8][N:7]=[C:6](C(O)=O)[CH:5]=1)([O-:3])=[O:2].C1(OP([N:28]=[N+]=[N-])(=O)OC2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.[C:38](=[O:41])([O-])[O-:39].[K+].[K+].[C:44](O)([CH3:47])([CH3:46])[CH3:45]>>[N+:1]([C:4]1[NH:8][N:7]=[C:6]([NH:28][C:38](=[O:41])[O:39][C:44]([CH3:47])([CH3:46])[CH3:45])[CH:5]=1)([O-:3])=[O:2] |f:3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=NN1)C(=O)O
|
Name
|
diphenylphosphorazidate
|
Quantity
|
27.44 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
17.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the product is extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is triturated in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=NN1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |